molecular formula C16H13N3O B7147994 N-(6-methylpyridin-3-yl)isoquinoline-1-carboxamide

N-(6-methylpyridin-3-yl)isoquinoline-1-carboxamide

Cat. No.: B7147994
M. Wt: 263.29 g/mol
InChI Key: SDXCGMQTXBSENX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methylpyridin-3-yl)isoquinoline-1-carboxamide is a heterocyclic compound that features both pyridine and isoquinoline moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the isoquinoline ring system is particularly notable, as it is a common structural motif in many biologically active molecules.

Properties

IUPAC Name

N-(6-methylpyridin-3-yl)isoquinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-11-6-7-13(10-18-11)19-16(20)15-14-5-3-2-4-12(14)8-9-17-15/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXCGMQTXBSENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)NC(=O)C2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-3-yl)isoquinoline-1-carboxamide can be achieved through several methods. One common approach involves the reaction of 6-methylpyridin-3-amine with isoquinoline-1-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient coupling reagents or catalysts, as well as the implementation of continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-3-yl)isoquinoline-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyridine or isoquinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(6-methylpyridin-3-yl)isoquinoline-1-carboxylic acid, while reduction could produce N-(6-methylpyridin-3-yl)isoquinoline-1-methanol.

Scientific Research Applications

N-(6-methylpyridin-3-yl)isoquinoline-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(6-methylpyridin-3-yl)isoquinoline-1-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methylpyridin-3-yl)isoquinoline-1-carboxamide is unique due to its specific substitution pattern on the pyridine and isoquinoline rings. This structural arrangement can lead to distinct biological activities and chemical reactivity compared to other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.